3-Hydroxybromazepam
Overview
Description
3-Hydroxybromazepam is a pharmacologically active metabolite of bromazepam, a benzodiazepine used primarily for its anxiolytic properties. Benzodiazepines are a class of psychoactive drugs known for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. This compound retains many of the pharmacological effects of its parent compound, bromazepam .
Scientific Research Applications
3-Hydroxybromazepam has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of bromazepam and its metabolites.
Biology: Studied for its effects on the central nervous system and its potential therapeutic applications.
Medicine: Investigated for its pharmacokinetics and pharmacodynamics in the treatment of anxiety and related disorders.
Industry: Utilized in the development of new benzodiazepine derivatives with improved pharmacological profiles
Mechanism of Action
Safety and Hazards
As a metabolite of Bromazepam, 3-Hydroxybromazepam may share similar safety concerns and hazards. Bromazepam is a lipophilic, long-acting benzodiazepine with sedative, hypnotic, anxiolytic, and skeletal muscle relaxant properties . It presents a risk of abuse, misuse, and dependence . Patients should be warned against driving, operating dangerous machinery, or engaging in other hazardous activities requiring mental alertness and physical coordination .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxybromazepam typically involves the hydroxylation of bromazepam. The process can be carried out using various oxidizing agents under controlled conditions. One common method involves the use of hydrogen peroxide in the presence of a catalyst to introduce the hydroxyl group at the desired position on the bromazepam molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxybromazepam undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more hydroxylated derivatives.
Reduction: Reduction reactions can convert the hydroxyl group back to a hydrogen atom, forming bromazepam.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Polyhydroxylated derivatives.
Reduction: Bromazepam.
Substitution: Various substituted benzodiazepines.
Comparison with Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Clonazepam: Known for its anticonvulsant properties.
Lorazepam: Commonly used for its anxiolytic and sedative effects.
Oxazepam: A metabolite of diazepam with similar pharmacological effects.
Uniqueness: 3-Hydroxybromazepam is unique in its specific hydroxylation pattern, which influences its pharmacokinetics and pharmacodynamics. Its presence as a metabolite of bromazepam also provides insights into the metabolic pathways and the duration of action of the parent compound .
Properties
IUPAC Name |
7-bromo-3-hydroxy-5-pyridin-2-yl-1,3-dihydro-1,4-benzodiazepin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O2/c15-8-4-5-10-9(7-8)12(11-3-1-2-6-16-11)18-14(20)13(19)17-10/h1-7,14,20H,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URRUSNGCYBXNLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80927160 | |
Record name | 7-Bromo-5-(pyridin-2-yl)-3H-1,4-benzodiazepine-2,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80927160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13132-73-5 | |
Record name | 3-Hydroxybromazepam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013132735 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Bromo-5-(pyridin-2-yl)-3H-1,4-benzodiazepine-2,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80927160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-HYDROXYBROMAZEPAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56D3142V5Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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